molecular formula C12H9BrClNO2 B2669015 Ethyl 2-bromo-4-chloroquinoline-3-carboxylate CAS No. 1379615-56-1

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate

Cat. No. B2669015
CAS RN: 1379615-56-1
M. Wt: 314.56
InChI Key: XSVGCAMLFRACNO-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9BrClNO2 . It has a molecular weight of 314.57 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of this compound involves two steps . Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9BrClNO2/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)15-11(9)13/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Friedlander condensations and a reaction with POCl3 . The Friedlander condensation is a reaction involving an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Antibacterial Agents

Ethyl 2-bromo-4-chloroquinoline-3-carboxylate and its derivatives have shown potential as antibacterial agents. Studies have demonstrated that various derivatives of this compound exhibit moderate antibacterial activity against a range of bacteria, including Gram-positive and Gram-negative species (Krishnakumar et al., 2012); (Balaji et al., 2013).

Anti-tubercular and Anti-bacterial Activities

Some novel quinoline derivatives synthesized from this compound have shown significant anti-tubercular activity, comparable to the reference drug rifampicin. These compounds have also been evaluated for anti-bacterial activities against various bacterial strains, showing promising results (Li et al., 2019).

Antimicrobial Activities

In another study, novel ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates, synthesized from 2-chloroquinoline-3-carbaldehydes, were evaluated for their antimicrobial activities. Specific derivatives showed high activity against Staphylococcus aureus and Micrococcus roseus, highlighting their potential as antimicrobial agents (Nandeshwarappa et al., 2020).

Antioxidant Properties

A class of compounds including 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, synthesized from this compound, demonstrated in vitro antioxidant activity. These compounds were effective in reducing lipid peroxidation and scavenging nitric oxide, suggesting their use as antioxidants (Saraiva et al., 2015).

Antitumor Activities

Certain derivatives of this compound have been investigated for their antitumor activities. These compounds, particularly certain pyrano[3,2-h]quinoline derivatives, exhibited inhibitory effects on the growth of various human tumor cell lines, indicating their potential in antitumor therapy (El-Agrody et al., 2012).

Safety and Hazards

The safety information for Ethyl 2-bromo-4-chloroquinoline-3-carboxylate includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

ethyl 2-bromo-4-chloroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)15-11(9)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVGCAMLFRACNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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